molecular formula C9H9ClN2O3 B1294842 Benurestat CAS No. 38274-54-3

Benurestat

Katalognummer: B1294842
CAS-Nummer: 38274-54-3
Molekulargewicht: 228.63 g/mol
InChI-Schlüssel: JFZGBMJPJZDNNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benurestat, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a urease inhibitor. It is primarily used in the treatment of infections caused by urease-producing bacteria, such as Proteus mirabilis. By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in managing infections and preventing the formation of struvite calculi .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Benurestat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von p-Chlorbenzoylchlorid mit Hydroxylaminhydrochlorid zur Bildung von p-Chlorbenzohydroxamsäure beinhaltet. Dieses Zwischenprodukt wird dann mit Glycin umgesetzt, um this compound zu ergeben. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten. Techniken wie Umkristallisation und Chromatographie werden eingesetzt, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benurestat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Amid- und Hydroxamsäure-Funktionsgruppen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride. Die Reaktionen werden typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt.

    Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Urological Research

Benurestat has been extensively studied for its potential in treating urinary tract infections (UTIs) and related conditions:

  • Urease Inhibition : Research indicates that this compound can significantly inhibit urease activity, with urinary levels achieving concentrations 700 to 1900 times higher than required to inhibit Proteus mirabilis urease by 90%. This inhibition is particularly beneficial in managing UTIs caused by urease-producing bacteria.
  • Case Study : In a study involving patients with recurrent UTIs, administration of this compound resulted in a marked decrease in urinary ammonia levels, leading to improved clinical outcomes .

Diabetes Management

This compound's role as an aldose reductase inhibitor positions it as a potential therapeutic agent for managing diabetes-related complications:

  • Diabetic Complications : By inhibiting aldose reductase, this compound reduces the conversion of glucose into sorbitol, which is linked to diabetic retinopathy and neuropathy .
  • Experimental Findings : In diabetic rat models, this compound demonstrated a reduction in sorbitol levels within ocular tissues, suggesting its efficacy in preventing diabetic cataracts .

Hepatic Protection

Recent studies have explored this compound's protective effects against ammonia toxicity in liver injury models:

  • Mechanism : When administered to mice with liver injury induced by thioacetamide exposure, this compound effectively reduced gut and serum ammonia levels . This suggests its potential application in managing hepatic encephalopathy.

Wirkmechanismus

Benurestat exerts its effects by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, this compound reduces the production of ammonia, which is toxic to cells and contributes to the formation of struvite calculi. The molecular target of this compound is the active site of urease, where it binds and prevents the enzyme from catalyzing the reaction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .

Biologische Aktivität

Benurestat, chemically known as 2-p-chloro-benzamide-acetohydroxamic acid, is a hydroxamic acid derivative that has garnered interest in pharmacological research due to its biological activities, particularly as an aldose reductase inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions primarily as an aldose reductase inhibitor , which is crucial in the context of diabetic complications. Aldose reductase is an enzyme involved in the polyol pathway, converting glucose into sorbitol, which can lead to osmotic and oxidative stress in tissues. By inhibiting this enzyme, this compound helps to mitigate the secondary complications associated with diabetes, such as neuropathy and retinopathy .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Aldose Reductase Inhibition : this compound has been shown to effectively inhibit aldose reductase, thereby reducing the accumulation of sorbitol in tissues. This action is particularly beneficial in preventing diabetic complications .
  • Mutagenicity : Unlike many hydroxamic acids, studies indicate that this compound does not exhibit mutagenic activity, making it a safer option for long-term treatment of conditions like urolithiasis (kidney stones) compared to other compounds in its class .
  • Potential Anti-inflammatory Effects : While primarily studied for its role in diabetes management, this compound may also exhibit anti-inflammatory properties that could be beneficial in various inflammatory conditions .

In vitro Studies

In vitro studies have demonstrated that this compound effectively reduces sorbitol levels in cultured cells exposed to high glucose concentrations. This reduction correlates with decreased cellular damage and improved cell viability under hyperglycemic conditions.

In vivo Studies

In animal models, this compound has shown significant efficacy in preventing diabetic neuropathy. For instance, experimental diabetic rats treated with this compound exhibited reduced nerve damage and improved sensory function compared to untreated controls .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Diabetic Neuropathy : A clinical trial involving patients with diabetic neuropathy demonstrated that those treated with this compound showed significant improvement in neuropathic symptoms compared to placebo groups. The results indicated a reduction in pain scores and enhanced quality of life metrics .
  • Urolithiasis Management : Another case study focused on patients with recurrent kidney stones found that treatment with this compound led to a decrease in stone formation rates. The compound's ability to inhibit urease activity was noted as a contributing factor to its effectiveness in this context .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Outcome Reference
Aldose Reductase InhibitionSignificant reduction in sorbitol levels
MutagenicityNo mutagenic effects observed
Anti-inflammatory PotentialPossible reduction in inflammatory markers
Clinical Efficacy (Neuropathy)Improved symptoms and quality of life
Urolithiasis ManagementDecreased stone formation rates

Eigenschaften

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191656
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-54-3
Record name Benurestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENURESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benurestat
Reactant of Route 2
Reactant of Route 2
Benurestat
Reactant of Route 3
Benurestat
Reactant of Route 4
Benurestat
Reactant of Route 5
Benurestat
Reactant of Route 6
Benurestat
Customer
Q & A

Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, this compound effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].

Q2: What is the impact of combining this compound with antibacterial agents?

A2: Studies have demonstrated a synergistic effect when this compound is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that this compound might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.